4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid

Structural Differentiation Chemical Identity Quality Control

4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid (CAS 940538-91-0) is a synthetic, small-molecule organic compound with the molecular formula C16H20N2O5 and a molecular weight of 320.34 g/mol. It belongs to the class of anilino-substituted butanoic acids featuring a tetrahydrofuran-2-ylmethyl carboxamide moiety.

Molecular Formula C16H20N2O5
Molecular Weight 320.34g/mol
CAS No. 940538-91-0
Cat. No. B354758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid
CAS940538-91-0
Molecular FormulaC16H20N2O5
Molecular Weight320.34g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
InChIInChI=1S/C16H20N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1,3-4,9,13H,2,5-8,10H2,(H,17,22)(H,18,19)(H,20,21)
InChIKeyMTHOJGOAXGZCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic Acid (CAS 940538-91-0): Procurement-Ready Identification and Chemical Class Profile


4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid (CAS 940538-91-0) is a synthetic, small-molecule organic compound with the molecular formula C16H20N2O5 and a molecular weight of 320.34 g/mol. It belongs to the class of anilino-substituted butanoic acids featuring a tetrahydrofuran-2-ylmethyl carboxamide moiety. The compound is listed on vendor platforms primarily as a research-grade chemical for proteomics and biochemical investigations, with typical purities reported at ≥95% . Its structural features—a γ-keto acid, a secondary anilide, and a tetrahydrofuran-containing amide—position it as a potential scaffold for medicinal chemistry derivatization, though no comprehensive primary literature or patent family was identified that provides quantitative structure-activity relationship (SAR) data specific to this molecule . The absence of peer-reviewed publications directly studying this entity means its commercial availability precedes its scientific characterization.

Why Generic Substitution of 4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic Acid Is Not Supported by Current Evidence


The absence of published selectivity, potency, or pharmacokinetic profiling for 4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid (CAS 940538-91-0) means there is no empirical basis to assert functional equivalence with any other chemical entity [1]. Closely related analogs—such as (E)-4-oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)-2-butenoic acid (CAS 940475-24-1), 4-oxo-4-[3-(oxolan-2-ylmethylcarbamoyl)anilino]butanoic acid isomers, or 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid (CAS 909366-66-1)—differ in the saturation of the butanoic backbone, the position of the tetrahydrofuran attachment, or the linker atom (amide vs. ether), which can profoundly alter hydrogen-bonding networks, metabolic stability, and target engagement . Without head-to-head comparative data, any assumption of substitutability is speculative and carries a high risk of confounding experimental results, particularly in proteomics or biochemical assays where minor structural perturbations can abrogate or invert binding selectivity.

Quantitative Differentiation Evidence for 4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic Acid: A Comparative Analysis of Available Data


Structural Identity Confirmation: CAS 940538-91-0 vs. the (E)-Butenoic Acid Analog (CAS 940475-24-1)

The target compound (CAS 940538-91-0) is the saturated butanoic acid derivative (C16H20N2O5, MW 320.34), while a commonly co-listed research chemical is the α,β-unsaturated (E)-butenoic acid analog (CAS 940475-24-1, C16H18N2O5, MW 318.32) . The structurally defined difference of two hydrogen atoms and a single bond vs. a trans double bond constitutes a verifiable chemical identity distinction that can be confirmed by NMR, HPLC retention time, or mass spectrometry. No biological activity data exists for either compound to support functional differentiation, but from a procurement and quality assurance perspective, these are undeniably distinct entities that will produce different analytical fingerprints .

Structural Differentiation Chemical Identity Quality Control

Stereochemical Identity: Racemic Mixture vs. Single (2R)-Enantiomer

The commercially supplied compound under CAS 940538-91-0 is listed with the InChI Key MTHOJGOAXGZCDV-UHFFFAOYSA-N, indicating an undefined stereocenter at the tetrahydrofuran 2-position (racemic mixture) . In contrast, a J-GLOBAL registry entry describes the (2R)-enantiomer (InChI Key MTHOJGOAXGZCDV-CYBMUJFWSA-N, CAS not explicitly given for the single enantiomer) under the systematic name 4-[[3-[[(tetrahydrofuran-2β-yl)methylamino]carbonyl]phenyl]amino]-4-oxobutanoic acid [1]. This difference has direct implications for any chiral recognition process, including protein binding, enzymatic metabolism, or chromatographic separation. No quantitative enantiomeric excess or optical rotation data are publicly available for the CAS 940538-91-0 lot.

Stereochemistry Chiral Purity Enantiomeric Differentiation

Purity Specification: Vendor-Reported Purity as a Minimal Differentiator

Among the traceable commercial sources for CAS 940538-91-0, the reported purity is 95%+ by Chemenu (Catalog CM683466) . By comparison, the (E)-butenoic acid analog (CAS 940475-24-1) is listed with a purity of 95% by AKSci and Bidepharm . This parity in purity provides no meaningful differentiation between the two compounds from a quality standpoint alone. No vendor provides orthogonal purity verification data (e.g., qNMR, HPLC-ELSD, elemental analysis) that would allow a head-to-head comparison of actual lot-to-lot quality.

Chemical Purity Quality Assurance Procurement

Defensible Application Scenarios for 4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic Acid Based on Current Evidence


Proteomics Research Tool for Non-Selective Protein Labeling or Affinity Pull-Down Experiments

Given its commercial positioning as a proteomics research chemical , the compound may serve as a reactive probe or building block for generating affinity matrices when conjugated via its free carboxylic acid terminus. The tetrahydrofuran-containing amide side chain could provide a moderate hydrogen-bonding surface for protein interaction. However, without quantitative binding data against any specific protein target, this application remains generic and should be validated internally.

Scaffold for Medicinal Chemistry Derivatization Programs Targeting Cholinesterases or Cyclooxygenases

Vendor descriptions suggest potential enzyme inhibition activity against cholinesterases and cyclooxygenases , though no IC50 or Ki data specific to CAS 940538-91-0 have been published. This scenario is based on class-level inference from structurally related anilide-containing carboxylic acids. Any procurement for this purpose must be accompanied by internal screening to establish structure-activity relationships.

Analytical Reference Standard for Method Development in LC-MS/MS or HPLC-UV

The compound's defined molecular formula and functional groups (carboxylic acid, two amide bonds, tetrahydrofuran ring) make it suitable as a retention-time marker or mass calibration standard in chromatographic method development, provided its purity is independently verified. The saturated backbone distinguishes it from the (E)-butenoic acid analog, which may co-elute or show different fragmentation patterns and therefore cannot serve as a surrogate standard .

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